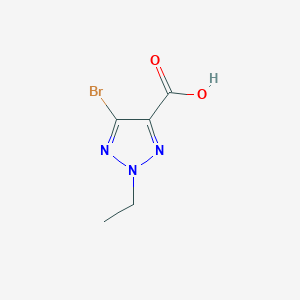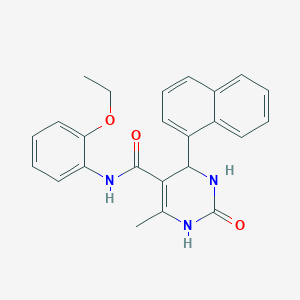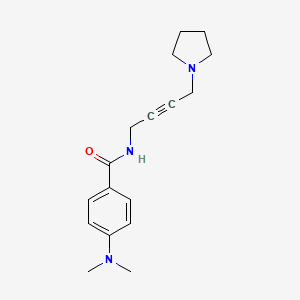![molecular formula C17H22N4O3 B2490348 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 863588-07-2](/img/structure/B2490348.png)
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is a structurally complex molecule that has drawn attention in medicinal chemistry for its potential therapeutic applications. It is characterized by the presence of a pyrimidine dione core substituted with an ethyl group and a piperazine ring attached to a methoxyphenyl group. This structure suggests a potential for diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related molecules often involves multi-step reactions, starting from basic building blocks like pyrimidines, piperazines, and phenyl rings, leading to the targeted complex structure. For instance, analogs of this compound have been synthesized through reactions involving aryl aldehydes and nitrouracils, followed by cyclization processes to yield pyrimidine dione derivatives with specific substitutions (Yoneda et al., 1982).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has revealed significant details about their conformation and spatial arrangement. For example, the analysis of "tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate" showed the piperazine ring adopting a chair conformation, with specific dihedral angles between the pyrimidine and methoxyphenyl rings, indicating the compound's three-dimensional structure and potential for interactions (Anthal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often include nucleophilic substitution, cyclization, and aminomethylation. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to study its mechanism of action. For example, the aminomethylation of related pyrimidine dione derivatives has been explored to produce compounds with varying substituents, affecting their chemical and biological properties (Meshcheryakova et al., 2014).
Applications De Recherche Scientifique
PET Imaging of 5-HT Receptors
Research involving radioligands similar to 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione has significantly contributed to the imaging of 5-HT1A receptors in the human brain using positron emission tomography (PET). For instance, the use of [11C]WAY-100635, a compound with structural similarities, has enabled the first delineation of 5-HT1A receptors in living human brains, demonstrating potential for studying central 5-HT1A receptors in psychiatric and neurological disorders (Pike et al., 1995).
Epilepsy Research
Another application of related compounds involves the presurgical evaluation of epilepsy patients. 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET imaging has shown sensitivity in localizing the epileptogenic zone in patients with drug-resistant temporal lobe epilepsy. A voxel-based analysis of asymmetry index maps using this compound increased the specificity of PET abnormalities, highlighting the potential of such imaging agents in epilepsy research (Didelot et al., 2010).
Cancer Research
Compounds with structural similarities to 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione have been explored for cancer imaging. For example, [18F]DASA-23, designed to measure pyruvate kinase M2 levels—a key enzyme in tumor metabolism—via PET, shows promise for non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2. This represents a novel approach to cancer diagnosis and monitoring (Patel et al., 2019).
Metabolite Analysis in Drug Development
Understanding the metabolism and disposition of pharmacological compounds is crucial in drug development. Studies on related compounds, such as BMS-690514, an inhibitor targeting multiple growth factor receptors, provide insight into the complex metabolic pathways involved in drug metabolism. These studies, which examine metabolites in human subjects, contribute to the optimization of dosing and efficacy while minimizing side effects (Christopher et al., 2010).
Safety And Hazards
Orientations Futures
The future directions for research into these compounds often involve further exploration of their potential therapeutic applications. For example, there is interest in developing these compounds as neuroprotective and anti-neuroinflammatory agents . Additionally, further studies into their antibacterial activity and toxicity are also of interest .
Propriétés
IUPAC Name |
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-21-16(22)12-15(18-17(21)23)20-10-8-19(9-11-20)13-4-6-14(24-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTZOAXYNUCFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)
![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)
![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)
![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)



![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)
![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)